molecular formula C8H10N2O2S B3275346 Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate CAS No. 623565-42-4

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate

Cat. No.: B3275346
CAS No.: 623565-42-4
M. Wt: 198.24 g/mol
InChI Key: JZKAIWZLTUZAKM-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a partially saturated thiazole moiety. The ethyl ester group at the 7-position enhances its versatility as a synthetic intermediate in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

ethyl 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-12-8(11)6-5-9-10-3-4-13-7(6)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKAIWZLTUZAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(CCS2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate typically involves the reaction of hydrazine derivatives with thioamide compounds under specific conditions. One common method includes the cyclization of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction is carried out at elevated temperatures to facilitate the formation of the desired pyrazolo[5,1-b]thiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups onto the molecule.

Scientific Research Applications

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Key Substituents CAS Number Molecular Weight Key References
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate (Target) C₈H₉N₂O₂S Ethyl ester (7-position) Not explicitly provided 197.23
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate C₈H₁₀N₂O₃ Oxazole ring (replaces thiazole) 2073912-30-6 194.18
2,3-Dihydropyrazolo[5,1-b][1,3]thiazole-6-carbaldehyde C₇H₅N₂OS Aldehyde (6-position) Not provided 165.19
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate C₈H₇BrN₂O₂S Bromine (2-position), imidazo-thiazole 64951-04-8 287.12
2-[3-Ethoxy-5-dihydro-6H-7-oxo-[1,3]thiazolo[3,4-b]pyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole C₂₀H₁₄N₅S₂O₂ Naphthalene-thiazole fusion Not provided 420.56


Key Observations:

  • Heteroatom Substitution : Replacing the thiazole sulfur with oxygen (oxazole analogue, ) reduces molecular weight (194.18 vs. 197.23) and alters polarity, impacting solubility and reactivity. The oxazole derivative’s predicted density (2.09 g/cm³) and boiling point (365.6°C) suggest higher volatility compared to thiazole systems .
  • Functional Groups : The aldehyde-substituted analogue () lacks the ethyl ester, which diminishes its stability but enhances electrophilicity for nucleophilic additions.
  • Ring Fusion : Imidazo-thiazole derivatives (e.g., ) exhibit extended conjugation, leading to distinct UV-Vis profiles and enhanced aromaticity compared to dihydropyrazolo-thiazoles.
Spectral and Reactivity Comparisons

Table 2: Spectral Data of Selected Compounds

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) MS Fragmentation (% Intensity)
This compound Not provided Not provided Not provided
Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate Not provided 1.14 (t, CH₃), 3.27 (s, CH₂), 3.41 (q, CH₂) 420 (M⁺, 36%), 184 (base peak)
2-[3-Ethoxy-thiazolo-pyrimidino-pyrazol-2-yl]naphthalino-thiazole 3362–3215 (NH), 1692 (C=O) 1.14 (t, CH₃), 7.15–7.62 (m, Ar-H) 437 (M⁺, 27%), 184 (base peak)
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate Not provided 1.14 (t, CH₃), 7.15–7.62 (m, Ar-H) 287 (M⁺), 212, 184 (base peak)

Reactivity Insights:

  • Bromine Substitution : The bromine atom in ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate facilitates cross-coupling reactions (e.g., Suzuki, Heck), making it valuable for constructing complex heterocycles .

Biological Activity

Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate is a heterocyclic compound that combines the features of pyrazole and thiazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound has a molecular formula of C8H10N2O2SC_8H_{10}N_2O_2S and a molecular weight of approximately 198.24 g/mol. The structure consists of a dihydropyrazole ring fused to a thiazole ring with a carboxylate ester functional group at the 7-position.

Property Value
Molecular FormulaC8H10N2O2SC_8H_{10}N_2O_2S
Molecular Weight198.24 g/mol
StructureDihydro-pyrazolo-thiazole

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A common method includes the cyclization of hydrazine derivatives with thioamide compounds under controlled conditions. Reaction parameters such as temperature and solvent choice significantly influence yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it can bind to DNA and inhibit topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound showed significant cytotoxicity with an IC50 value of approximately 12.50 µM.
  • NCI-H460 (Lung Cancer) : Demonstrated an IC50 value of 42.30 µM.
  • HCT-116 (Colorectal Cancer) : Exhibited promising cytotoxicity with an IC50 value of 1.6 µM.

These findings suggest that this compound can effectively inhibit cancer cell proliferation across different types of cancer.

Cell Line IC50 (µM) Activity
MCF-712.50Cytotoxic
NCI-H46042.30Cytotoxic
HCT-1161.6Highly Cytotoxic

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies indicate that it may inhibit inflammatory pathways, contributing to reduced levels of pro-inflammatory cytokines.

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 cells using the MTT assay. The results indicated a dose-dependent decrease in cell viability, supporting its role as a potential chemotherapeutic agent.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to controls, highlighting its efficacy in a biological context.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate
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Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.